3-O-Benzyl Estrone Monoethylene Ketal
Description
Context within Estrone (B1671321) and Steroid Scaffold Chemistry
Estrone, a naturally occurring estrogen, is characterized by a phenolic A-ring and a ketone at the C17 position. nih.gov These two functional groups are often the most reactive sites in the molecule. In the multi-step synthesis of steroid-based compounds, it is frequently necessary to mask these reactive centers to achieve regioselectivity in subsequent reactions. The steroid scaffold, a four-ring system, provides a rigid framework that can be functionalized to create a diverse array of biologically active molecules. The chemical manipulation of this scaffold is a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents.
The strategic protection of the C3 and C17 positions of estrone, as seen in 3-O-Benzyl Estrone Monoethylene Ketal, is a classic example of the chemical strategies employed to build molecular complexity on the steroid framework. This approach enables chemists to introduce modifications, such as the addition of substituents to the D-ring or other parts of the steroid nucleus, without unintended reactions at the more reactive C3 and C17 positions.
Significance as a Synthetic Intermediate and Research Probe in Chemical Biology
This compound is primarily recognized as a key intermediate in the synthesis of various steroidal compounds, including estetrol. scbt.comcalpaclab.com Its structure, featuring both a protected phenol (B47542) and a protected ketone, allows for a wide range of chemical transformations. For instance, the protected steroid can undergo reactions at other positions before the sequential or simultaneous removal of the protecting groups to yield the final desired product.
Beyond its role as a synthetic workhorse, this compound and its analogs can serve as research probes in chemical biology. By incorporating specific functionalities or labels, researchers can use such molecules to investigate the structure and function of steroid receptors and enzymes involved in steroid metabolism. The benzyl (B1604629) and ketal groups can be selectively removed under different conditions, providing a powerful tool for the controlled release of the active steroid or for the attachment of reporter groups. Recent studies have highlighted the use of 3-O-benzyl protected estrone derivatives in the synthesis of antiproliferative and antimetastatic agents, demonstrating the continued relevance of this protecting group strategy in modern drug discovery. nih.govnih.gov
Historical Overview of Ketal and Benzyl Ether Protecting Group Applications in Steroid Synthesis
The use of protecting groups is a fundamental concept in organic synthesis, and their application in steroid chemistry has a rich history.
Ketal Protecting Groups: The protection of carbonyl groups as ketals (or acetals from aldehydes) has been a long-standing strategy to prevent their reaction under various conditions, particularly with nucleophiles and reducing agents. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org The formation of a cyclic ethylene (B1197577) ketal at the C17-position of steroids, typically by reaction with ethylene glycol in the presence of an acid catalyst, is a common and efficient method. evitachem.com This protection is robust under basic, neutral, and some oxidative conditions, yet can be readily removed by treatment with aqueous acid, regenerating the original ketone. youtube.comyoutube.com This differential stability is crucial in multi-step syntheses where other parts of the molecule need to be modified under conditions that would otherwise affect the ketone.
Benzyl Ether Protecting Groups: The benzyl ether is another widely used protecting group, particularly for hydroxyl groups, including the phenolic hydroxyl at C3 of estrogens. organic-chemistry.orgnih.gov It is typically introduced via a Williamson ether synthesis, reacting the steroid with a benzyl halide in the presence of a base. organic-chemistry.org Benzyl ethers are stable to a wide range of reagents, including acids and bases, making them highly versatile. organic-chemistry.orgyoutube.com A key advantage of the benzyl group is its facile removal by catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst), a mild and selective method that does not affect many other functional groups, including ketals. organic-chemistry.orgyoutube.com This orthogonality with the acid-labile ketal group is a powerful combination in complex synthetic sequences. The development of milder benzylation methods, such as those using 2-benzyloxy-1-methylpyridinium triflate, has further expanded the utility of this protecting group in the synthesis of complex molecules. nih.govbeilstein-journals.org
The combined use of ketal and benzyl ether protecting groups, as exemplified in this compound, represents a sophisticated and powerful strategy in steroid synthesis, enabling the creation of novel and complex steroidal molecules for a variety of research and therapeutic applications.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 162784-26-1 scbt.comcalpaclab.com |
| Molecular Formula | C27H32O3 scbt.comcalpaclab.com |
| Molecular Weight | 404.54 g/mol scbt.comcalpaclab.com |
| Alternate Names | 3-(Phenylmethoxy)-estra-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal, 3-(Benzyloxy)-estra-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal scbt.com |
Structure
3D Structure
Properties
IUPAC Name |
(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,17,23-25H,7,9,11-16,18H2,1H3/t23-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPZVJZTHJRGNF-XPGKHFPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571075 | |
| Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162784-26-1 | |
| Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14 ,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2`-[1,3]dioxolane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 3 O Benzyl Estrone Monoethylene Ketal
Strategic Protecting Group Chemistry for Steroidal Ketones and Phenols
In the multi-step synthesis of complex molecules like steroid derivatives, protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. bham.ac.ukwikipedia.org For the synthesis of 3-O-Benzyl Estrone (B1671321) Monoethylene Ketal from estrone, a molecule with a ketone at C-17 and a phenol (B47542) at C-3, a carefully designed protection strategy is critical to ensure that subsequent reactions proceed with high chemo- and regioselectivity. bham.ac.uknih.gov
The carbonyl group at the C-17 position of estrone is a reactive site susceptible to nucleophilic attack, particularly by hydride reagents or organometallics. libretexts.orgcem.com To isolate this group during subsequent reactions, it is commonly protected as a cyclic ketal, specifically an ethylene (B1197577) ketal. wikipedia.org This transformation is typically achieved by reacting the steroid with ethylene glycol in the presence of an acid catalyst. libretexts.orgscielo.br
The reaction involves the equilibrium between the ketone and the ketal, and to drive the reaction towards the product side, water, a byproduct, must be removed. libretexts.org This is often accomplished using a Dean-Stark apparatus. The choice of acid catalyst and reaction conditions can significantly influence the yield and reaction time. Microwave irradiation has also been shown to be effective in accelerating ketalization reactions, often in solvent-free conditions. cem.comscielo.br The resulting Estrone 17-Ethylene Ketal is a stable compound, effectively protecting the C-17 position from a wide range of reaction conditions. chemicalbook.com
Table 1: Representative Conditions for Ethylene Ketal Formation
| Ketone Substrate | Reagents & Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Ethylene glycol, SiO2-SO3H | Solvent-free | Microwave (360 W), 2 min, ~70 °C | High | scielo.br |
| Various Ketones | Ethylene glycol, p-MeC6H4SO3H | Benzene | Reflux with Dean-Stark trap | ~100% (water removal) | acs.org |
This table presents generalized conditions for ketal formation; specific yields for estrone may vary.
The phenolic hydroxyl group at the C-3 position of the estrone A-ring is acidic and nucleophilic, requiring protection to prevent unwanted side reactions during further molecular modifications. The benzyl (B1604629) ether is a common and robust protecting group for phenols. uchicago.edu It is stable to a wide variety of reagents but can be removed under specific conditions, such as catalytic hydrogenolysis. uchicago.eduorganic-chemistry.org
The formation of the benzyl ether is typically an alkylation reaction. A common method involves treating the phenoxide, formed by reacting the phenol with a base (e.g., potassium carbonate, sodium hydride), with an alkylating agent like benzyl bromide. Another effective method utilizes 2-benzyloxypyridine in the presence of an alcohol and magnesium oxide, which can be activated by methyl triflate. beilstein-journals.orgnih.govd-nb.info This latter method proceeds under neutral conditions, making it compatible with acid- or base-sensitive functional groups that might be present elsewhere in the molecule. nih.govd-nb.info Given that the C-3 hydroxyl is the only phenolic group in estrone ketal, these alkylation reactions are highly regioselective for the C-3 position.
Table 2: Selected Methods for Benzyl Ether Formation
| Alcohol Substrate | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Various Alcohols | 2-Benzyloxypyridine, MgO, Methyl triflate | Toluene, 90 °C, 24 h | Good to Excellent | beilstein-journals.orgnih.gov |
| Benzyl Alcohol | 2-Chloropyridine, KOH | Toluene, Reflux, 1 h | 97% (for 2-benzyloxypyridine) | beilstein-journals.orgd-nb.info |
This table illustrates general benzylation methods applicable to the C-3 phenol of Estrone 17-Ethylene Ketal.
The synthesis of 3-O-Benzyl Estrone Monoethylene Ketal is a classic illustration of an orthogonal protection strategy. bham.ac.ukfiveable.me This strategy involves using multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others. bham.ac.ukthieme-connect.de In this case, the ethylene ketal at C-17 is stable to the basic conditions often used for benzyl ether formation and is also resistant to many nucleophilic and oxidizing reagents. wikipedia.org It is, however, readily cleaved under acidic conditions. wikipedia.orglibretexts.org
Conversely, the benzyl ether at C-3 is stable to the acidic conditions used for ketal formation and its subsequent removal. organic-chemistry.org The most common method for cleaving a benzyl ether is catalytic hydrogenolysis (e.g., H₂, Pd/C), a reaction condition that leaves the ethylene ketal intact. uchicago.edu This orthogonality is crucial, as it allows for the selective unmasking of either the C-17 ketone or the C-3 phenol at any desired stage of a more complex synthesis, enabling precise control over subsequent chemical transformations. fiveable.mesigmaaldrich.com
Semisynthesis from Natural Steroid Precursors (e.g., Estrone)
The most direct and common route to this compound is through the semisynthesis from the naturally occurring steroid, estrone. nih.gov Estrone provides the complete tetracyclic steroid skeleton, making it an ideal and cost-effective starting material. nih.govresearchgate.net
The synthetic sequence involves two main steps that directly correspond to the protecting group strategies discussed above:
Ketalization of Estrone: The synthesis begins with the selective protection of the C-17 ketone of estrone. This is achieved by reacting estrone with ethylene glycol in the presence of an acid catalyst to form Estrone 17-Ethylene Ketal. chemicalbook.com This step ensures that the more reactive ketone functionality is masked before the modification of the phenolic group.
Benzylation of Estrone 17-Ethylene Ketal: The intermediate, Estrone 17-Ethylene Ketal, is then subjected to benzylation. The phenolic hydroxyl group at C-3 is converted to a benzyl ether, for instance, by using benzyl bromide and a base. nih.govnih.gov This reaction yields the final product, this compound. scbt.compharmaffiliates.com
This two-step sequence from estrone is efficient and highly selective due to the inherent differences in reactivity between the C-17 ketone and the C-3 phenol.
Advanced Synthetic Approaches to the Estrone Scaffold and Derivatives
While semisynthesis from estrone is the most common route to the title compound, research into the total synthesis of the estrone scaffold and the development of diverse derivatives continues to be an active area. Total synthesis allows for the creation of non-natural enantiomers and analogues that are not accessible from natural precursors. For example, enantioselective total syntheses of (+)-estrone have been developed, sometimes employing strategies like a hydrogen bond-promoted Diels-Alder reaction to construct the steroid core. acs.org
Divergent synthesis is a powerful strategy that enables the efficient generation of a large library of related compounds from a common intermediate. wikipedia.org this compound is an excellent example of such a key intermediate. With both the C-3 and C-17 positions protected, other positions on the steroid nucleus (for example, on the A, B, or D rings) can be selectively functionalized. mdpi.com
Starting from this protected scaffold, various reactions can be performed to introduce new functional groups or modify the steroid core. For instance, reactions can be targeted at the benzylic position of the benzyl ether or at other C-H bonds on the steroid skeleton. nih.gov After creating a series of new, protected derivatives, the orthogonal nature of the protecting groups allows for selective deprotection at either C-3 or C-17, or both, to yield a diverse library of novel estrone analogues for biological screening or other applications. wikipedia.orgmdpi.com This approach is central to structure-activity relationship (SAR) studies, where the impact of specific structural modifications on biological activity is investigated. mdpi.commdpi.com
Chemoenzymatic Transformations for Specific Functionalizations
The integration of enzymatic reactions with chemical synthesis, known as chemoenzymatic synthesis, provides a powerful tool for achieving high selectivity in steroid modification. Enzymes, operating under mild conditions, can catalyze reactions at specific sites on the complex steroid framework that are often difficult to target with conventional chemical methods.
One of the most significant chemoenzymatic transformations is hydroxylation, a key step in estrogen metabolism. nih.gov While direct chemoenzymatic studies on this compound are not extensively documented, research on related estrone derivatives demonstrates the potential of this approach. For instance, cytochrome P450 enzymes are responsible for the hydroxylation of the A-ring at the C-2 and C-4 positions and at the C-16 position of the D-ring to form key metabolites. nih.gov
Another critical enzymatic reaction is the reduction of the C-17 ketone to a hydroxyl group, a transformation catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov This conversion of estrone derivatives to their estradiol (B170435) counterparts is fundamental in steroid biochemistry. nih.govnih.gov The use of isolated 17β-HSD enzymes or whole-cell biocatalysts can provide a stereoselective route to the corresponding 17β-hydroxy steroid, which would be a subsequent step after the deprotection of the ketal in this compound.
These enzymatic strategies, combined with the chemical protection afforded by the benzyl and ketal groups, allow for a modular approach to synthesizing specifically functionalized estrone analogues.
Regioselective Functionalization Techniques in Steroid Synthesis
Regioselectivity, the control of reaction at a specific position, is paramount in the synthesis of steroid derivatives. The inherent electronic and steric properties of the estrone skeleton, combined with strategic chemical methodologies, enable targeted modifications.
For the aromatic A-ring, electrophilic substitution reactions are common. The hydroxyl group at C-3 (protected as a benzyl ether in the title compound) is an ortho-, para-director, guiding incoming electrophiles primarily to the C-2 and C-4 positions. However, achieving selectivity between these two sites often requires carefully chosen reagents and conditions. Quantum mechanics studies have been used to understand the factors influencing the selective oxidation of specific positions by enzymes, noting that increased electron delocalization between rings A and B enhances the nucleophilic character of C-4. mdpi.com
In the context of broader steroid chemistry, remote functionalization techniques have emerged to activate C-H bonds at positions distant from existing functional groups. nih.gov Methods involving metal-centered porphyrin catalysts can effect hydroxylation at numerous positions, including C-1, C-6, C-7, C-11, and C-15, among others. nih.gov Furthermore, reactions like the Diels-Alder reaction have been instrumental in early steroid synthesis, establishing the relative stereochemistry of multiple contiguous stereocenters. wikipedia.org These advanced catalytic methods highlight the potential for precise and selective modifications across the steroid framework. nih.gov
Derivatization Strategies for Structural Diversity and Analog Generation
Modifications of the 3-O-Benzyl Moiety
The 3-O-benzyl group in this compound is primarily a protecting group for the phenolic hydroxyl. Its removal, typically through catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) or by using strong acids, is a common step to yield the free phenol. This deprotection is often a final step in a synthetic sequence after other parts of the molecule have been modified.
However, the benzyl group itself can be the site of modification. For instance, electrophilic substitution could be performed on the benzyl ring, although this is less common as it adds complexity without typically conferring significant biological advantages. More strategically, the entire 3-O-benzyl ether can be replaced with other functionalities. Starting from estrone, various ether linkages can be synthesized. For example, in a microwave-assisted reaction, estrone can react with 3-fluorobenzonitrile (B1294923) in the presence of potassium carbonate to yield a 3-(3-cyanophenyloxy) derivative. nih.gov This nitrile group can then be further converted, for example, to a carbamoyl (B1232498) group. nih.gov Such modifications at the C-3 position are explored to investigate how different substituents in this region interact with biological targets. nih.govnih.gov
Table 1: Examples of Modifications at the C-3 Position of Estrone
| Starting Material | Reagents | Modification Type | Product | Reference |
|---|---|---|---|---|
| Estrone | 3-Fluorobenzonitrile, K₂CO₃, DMSO (Microwave) | Etherification | 3-(3-Cyanophenyloxy)-estra-1,3,5(10)-trien-17-one | nih.gov |
| 3-(3-Cyanophenyloxy)-estra-1,3,5(10)-trien-17-one | Acetamide, PdCl₂, H₂O/THF | Nitrile to Amide Conversion | 3-(3-Carbamoylphenyloxy)-estra-1,3,5(10)-trien-17-one | nih.gov |
| Iodo 4-hydroxy-3-methoxybenzene (Vanillin derivative) | Benzyl chloride, KOH, Ethanol | Benzylation (Model for etherification) | Iodo 4-benzyloxy-3-methoxybenzene | google.com |
Functionalization of the D-Ring (Beyond Ketal Protection)
The D-ring of the estrone core, featuring the C-17 ketone, is a primary site for modification to generate structural diversity. The ethylene ketal in this compound protects this ketone, allowing other reactions to proceed. However, many important modifications start from the deprotected C-17 ketone or involve its transformation.
Strategies for D-ring functionalization include:
Alkylation at C-16: The C-16 position, adjacent to the ketone, can be alkylated. For example, a 16α-(3-bromopropyl) group can be introduced onto a 17β-hydroxy estrane (B1239764) derivative. nih.gov
Addition of Substituents at C-15: Michael addition reactions on α,β-unsaturated ketone precursors can introduce substituents at the C-15 position. For instance, 3-benzyloxy-estra-1,3,5(10),15-tetraen-17-one can react with 3-hydroxypropionitrile (B137533) to yield a 15β-(2'-cyano)ethoxy derivative. nih.gov This strategy is valuable for creating inhibitors of steroidogenic enzymes. nih.gov
Ring Expansion/Modification: The D-ring itself can be modified to create novel heterocyclic systems. For example, 16,17-seco-estra-1,3,5(10)-triene-16,17-imide derivatives have been synthesized from estrone. nih.gov Another approach involves an intermolecular Pauson-Khand reaction to add a 2-phenylcyclopentenone moiety to the D-ring, creating E-ring extended steroids. researchgate.net
Table 2: Selected D-Ring Functionalization Strategies for Estrone Derivatives
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Reference |
|---|---|---|---|---|
| C-15 | Michael Addition | 3-Hydroxypropionitrile, NaOH (aq) | 15β-(2'-cyano)ethoxy group | nih.gov |
| C-16 | Alkylation | Introduction of a 16α-(3-bromopropyl) chain | 16α-alkyl chain | nih.gov |
| C-16/C-17 | Ring Cleavage/Imide Formation | Multi-step synthesis from estrone | 16,17-seco-imide ring | nih.gov |
| C-16/C-17 | Pauson-Khand Reaction | Arylalkyne, Dicobalt octacarbonyl | Fused cyclopentenone (E-ring) | researchgate.net |
Modifications of Other Ring Systems (e.g., A-ring)
The A-ring, being aromatic, is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The C-3 ether directs substituents to the C-2 and C-4 positions.
Arylation: Suzuki-Miyaura cross-coupling reactions are a powerful method for introducing aryl groups onto the A-ring. By starting with a halogenated or triflated estrone derivative, 2-aryl, 4-aryl, and 2,4-diaryl-estrones can be synthesized. nih.gov The synthesis of 2-aryl derivatives often requires sterically hindered biaryl ligands like RuPhos for optimal results. nih.gov
Nitration: The A-ring can be nitrated, leading to nitro-substituted estrone derivatives.
Halogenation: Introduction of halogen atoms (e.g., bromine, iodine) at the C-2 and C-4 positions is a common modification.
The C-ring has been a less common target for modification due to steric hindrance, but it is an important point for chemical alteration. mdpi.com For example, the oxidation of estrone acetate (B1210297) with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of a 9α-hydroxy-11β-nitrooxy derivative. mdpi.com Another C-ring modification is the introduction of a double bond between C-9 and C-11 (Δ⁹,¹¹) via dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com
Table 3: Examples of A-Ring and C-Ring Modifications
| Ring | Position(s) | Reaction Type | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|---|---|
| A-Ring | C-2 and/or C-4 | Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst (e.g., with RuPhos ligand) | 2-Aryl and/or 4-Aryl derivative | nih.gov |
| C-Ring | C-9, C-11 | Oxidative Nitration | Cerium(IV) ammonium nitrate (CAN) | 9α-hydroxy-11β-nitrooxy derivative | mdpi.com |
| C-Ring | C-9, C-11 | Dehydrogenation | DDQ | Δ⁹,¹¹ double bond | mdpi.com |
Compound List
Molecular Interactions and Biological Activity Investigations in Vitro Focus
Ligand-Target Interactions: Elucidating Molecular Mechanisms
Interaction with Steroid Receptors (e.g., Estrogen Receptor Alpha)
There are no available studies detailing the binding affinity or modulatory effects of 3-O-Benzyl Estrone (B1671321) Monoethylene Ketal on estrogen receptor alpha (ERα) or other steroid receptors. Research on estrogen receptors typically focuses on hormonally active compounds or potential therapeutic agents designed to modulate receptor activity. As a synthetic intermediate, it is possible the compound has not been subjected to such biological screening.
Modulation of Enzyme Activity
The structural features of 3-O-Benzyl Estrone Monoethylene Ketal—specifically the benzyl (B1604629) ether at the C3 position and the ethylene (B1197577) ketal protecting the C17 ketone—distinguish it from substrates and inhibitors typically studied for the following enzymes.
No data exists on the inhibitory activity (e.g., IC₅₀ or Kᵢ values) of this compound against steroid sulfatase (STS).
There is no information available regarding the potential for this compound to inhibit 17β-HSD1, an enzyme that converts estrone to the more potent estradiol (B170435).
The effect of this compound on other critical steroid-modifying enzymes such as aromatase or 5α-reductase has not been documented in scientific literature.
Effects on Cellular Structural Components (e.g., Tubulin-Microtubule System and Tubulin Polymerization)
While some steroidal compounds have been investigated for their effects on the tubulin-microtubule system, there are no published assays or findings related to the interaction of this compound with tubulin or its influence on microtubule polymerization.
Interactions with Nucleic Acid Structures (e.g., G-Quadruplex DNA)
While direct studies on the interaction of this compound with G-quadruplex DNA are not extensively documented in publicly available research, the investigation of such interactions is a burgeoning field in the development of novel therapeutic agents. G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in the regulation of gene expression and telomere maintenance. The stabilization of these structures by small molecules can inhibit the proliferation of cancer cells.
The general approach to studying these interactions involves biophysical techniques such as:
Circular Dichroism (CD) Spectroscopy: To confirm the formation of G-quadruplex structures and observe conformational changes upon ligand binding.
Fluorescence Resonance Energy Transfer (FRET) Melting Assays: To determine the thermal stability of the G-quadruplex DNA with and without the compound, indicating a stabilizing interaction.
NMR Spectroscopy: To provide detailed structural information about the binding mode of the ligand to the G-quadruplex.
Although specific data for this compound is not available, research on other steroidal and small molecules has demonstrated the potential for targeting G-quadruplexes as an anticancer strategy.
In Vitro Biological Evaluation Methodologies
A variety of in vitro assays are employed to understand the biological effects of compounds like this compound at the cellular and molecular level. These assays are fundamental in preclinical research to determine cellular responses and receptor interactions.
Cell-Based Assays for Cellular Response
Cell-based assays are crucial for observing the physiological and pathological effects of a compound on living cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. mdpi.comnih.gov In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals, which are then solubilized and quantified by spectrophotometry. mdpi.comnih.gov A decrease in the amount of formazan produced correlates with a reduction in cell viability.
Flow cytometry is another powerful technique that can be used to assess cell viability and proliferation. By using specific fluorescent dyes, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD), which are excluded by live cells, one can distinguish between live and dead cell populations. Proliferation can be monitored using dyes like carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.
While specific data for this compound is limited, studies on closely related 3-O-benzyl estrone analogs, such as 16-azidomethyl substituted derivatives (16AABE and 16BABE), have demonstrated significant antiproliferative activity in various cancer cell lines. mdpi.com The antiproliferative effects of these compounds were evaluated using the MTT assay, and the half-maximal inhibitory concentrations (IC50) were determined.
Table 1: Antiproliferative Activity (IC50 in µM) of 3-O-Benzyl Estrone Analogs in Human Cancer Cell Lines Data based on studies of 16-azidomethyl substituted 3-O-benzyl estrone analogs (16AABE and 16BABE). (Source: Adapted from research on 16-azidomethyl substituted 3-O-benzyl estrone analogs) mdpi.com
| Compound | MCF-7 (Breast Cancer) | T47D (Breast Cancer) | LNCaP (Prostate Cancer) | HepaRG (Liver Cancer) | Caco-2 (Colon Cancer) |
|---|---|---|---|---|---|
| 16AABE | Data not available | Data not available | Data not available | Data not available | Data not available |
| 16BABE | Data not available | Data not available | Data not available | Data not available | Data not available |
Flow cytometry is also the primary method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.com This is typically achieved by staining the DNA of the cells with a fluorescent dye like propidium iodide and measuring the fluorescence intensity of a large population of cells. The amount of DNA in a cell correlates with the phase of the cell cycle it is in. Compounds that affect cell proliferation often do so by causing cell cycle arrest at specific checkpoints.
Studies on 16-azidomethyl substituted 3-O-benzyl estrone analogs have shown that these compounds can induce disturbances in the cell cycle. mdpi.com For instance, 16AABE was found to elicit cell cycle disturbance in breast cancer cells. mdpi.com This suggests that the antiproliferative effects of these compounds may be mediated, at least in part, by their ability to interfere with cell cycle progression.
Table 2: Effect of a 3-O-Benzyl Estrone Analog on Cell Cycle Distribution in Breast Cancer Cells Illustrative data based on the effects of related estrone derivatives. (Source: Based on findings for related estrone analogs) mdpi.com
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control | 65% | 20% | 15% |
| Estrone Analog | 45% | 25% | 30% |
Receptor Binding Assays
Receptor binding assays are essential for determining the affinity and specificity with which a compound binds to its target receptor.
Saturation binding experiments are used to determine the total number of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the affinity of a ligand for a receptor. e-century.usnih.govnih.gov In these experiments, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until saturation is reached. Nonspecific binding is determined by adding a high concentration of an unlabeled competitor. Specific binding is calculated by subtracting the nonspecific binding from the total binding.
The Kd is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. The Bmax represents the maximum number of binding sites.
Table 3: Illustrative Receptor Binding Parameters for Estrogen Receptor Ligands This table presents example data to illustrate the concepts of Kd and Bmax and does not represent data for this compound. (Source: General knowledge from studies on estrogen receptor binding) e-century.usnih.gov
| Ligand | Receptor | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|---|
| Estradiol | Estrogen Receptor α | 0.1 - 1.0 | 100 - 500 |
| Tamoxifen | Estrogen Receptor α | 1.0 - 10 | 100 - 500 |
Competitive Binding Experiments for Relative Affinity (IC50, Ki)
Competitive binding assays are fundamental in determining the binding affinity of a test compound, such as this compound, for a target receptor. These experiments measure the concentration of the test compound required to displace a known radiolabeled ligand from the receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. A lower IC50 value is indicative of a higher binding affinity. From the IC50, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the test ligand for the receptor.
For estrogenic compounds, these assays are typically performed using estrogen receptors, ERα and ERβ. While specific experimental data for this compound is not widely published, the principles of structure-activity relationships for estrogenic compounds allow for well-founded predictions. The presence of the bulky benzyl group at the 3-hydroxyl position is expected to significantly hinder the binding to estrogen receptors. This is because the 3-hydroxyl group of endogenous estrogens like estradiol is crucial for high-affinity binding within the ligand-binding pocket of the estrogen receptor.
The following table provides a hypothetical representation of the results that could be expected from a competitive binding assay, comparing this compound with the endogenous ligands estradiol and estrone.
| Compound | Receptor | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Estradiol | ERα | 0.2 | 0.1 |
| Estrone | ERα | 2.0 | 1.0 |
| This compound | ERα | >1000 | >500 |
| Estradiol | ERβ | 0.3 | 0.15 |
| Estrone | ERβ | 3.0 | 1.5 |
| This compound | ERβ | >1000 | >500 |
Kinetic Binding Studies (Association and Dissociation Rates)
Kinetic binding studies provide a more detailed understanding of the interaction between a ligand and its receptor by measuring the rate at which the ligand binds to the receptor (association rate constant, kon) and the rate at which it dissociates from the receptor (dissociation rate constant, koff). These kinetic parameters determine the residence time of the ligand-receptor complex, which can be a critical determinant of its biological activity. A longer residence time may lead to a more sustained biological response. The ratio of koff to kon provides the equilibrium dissociation constant (Kd), another measure of binding affinity.
For this compound, the bulky substituents at both the C3 and C17 positions would be expected to influence its binding kinetics. The association rate may be slower compared to smaller, endogenous ligands due to the conformational adjustments required for the ligand to fit into the binding pocket. The dissociation rate could also be altered, and together, these changes would likely result in a significantly higher Kd, reflecting lower affinity.
The following table presents hypothetical kinetic binding data to illustrate these concepts.
| Compound | Receptor | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Kd (nM) |
|---|---|---|---|---|
| Estradiol | ERα | 1 x 10⁶ | 1 x 10⁻³ | 1 |
| Estrone | ERα | 5 x 10⁵ | 5 x 10⁻³ | 10 |
| This compound | ERα | 1 x 10³ | 1 x 10⁻² | 10000 |
Enzymatic Activity Assays (e.g., Enzyme Inhibition Studies)
Enzymatic activity assays are conducted to evaluate the potential of a compound to inhibit the function of specific enzymes. In the realm of estrogen metabolism, key enzymes include 17β-hydroxysteroid dehydrogenase (17β-HSD), which converts estrone to the more potent estradiol, and steroid sulfatase (STS), which desulfates inactive steroid precursors to their active forms. Inhibition of these enzymes can have significant physiological effects.
Studies have demonstrated that modifications on the estrone skeleton can impart inhibitory activity against these enzymes. For example, certain derivatives of estrone are known to be potent inhibitors of steroid sulfatase. Additionally, some C-16 substituted estradiol derivatives have shown potent inhibitory effects on 17β-HSD1. The structural features of this compound, particularly the bulky groups at C3 and C17, may allow it to interact with the active sites of these enzymes, potentially leading to competitive inhibition. For instance, research has indicated that substitutions on the A-ring of estrone can influence STS inhibition.
A hypothetical data table illustrating potential results from enzyme inhibition assays is provided below.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | 17β-HSD1 | >50 |
| This compound | Steroid Sulfatase | 25 |
Structure-Activity Relationship (SAR) Studies
Influence of the 3-O-Benzyl Moiety on Ligand Affinity and Biological Activity
The introduction of a benzyl group at the 3-hydroxyl position of estrone profoundly alters its biological properties. The 3-hydroxyl group is a critical pharmacophore for high-affinity binding to the estrogen receptor, acting as a hydrogen bond donor. By masking this group with a benzyl ether, as in this compound, the ability to form this crucial hydrogen bond is eliminated, which is expected to lead to a significant reduction in binding affinity for both ERα and ERβ.
This loss of affinity is a direct consequence of both the removal of a key interacting group and the introduction of steric bulk from the benzyl moiety, which would clash with the amino acid residues lining the ligand-binding pocket. While this modification drastically reduces receptor affinity, the increased lipophilicity due to the benzyl group could influence the compound's pharmacokinetic properties.
Impact of 17-Monoethylene Ketal Protection on Molecular Recognition and Functional Outcome
The conversion of the 17-keto group of estrone to a monoethylene ketal serves to protect this position from metabolic transformation. The 17-keto group is the site of action for the enzyme 17β-HSD, which would otherwise reduce it to the more potent 17β-hydroxyl group of an estradiol derivative. The ketal protection effectively blocks this metabolic activation pathway.
This modification has a dual impact on the molecule's biological profile. Firstly, it prevents the in vivo conversion to a more potent estrogen, thereby limiting its potential estrogenic activity. Secondly, the presence of the ketal group alters the stereochemistry and electronic properties at the D-ring of the steroid, which can further diminish its recognition by and affinity for the estrogen receptor. The combined effect of the modifications at C3 and C17 is a molecule with an anticipated low functional estrogenic outcome.
Effects of Regioselective Modifications on Biological Profiles
The biological activity of a steroid can be precisely modulated through regioselective modifications, which involve chemical changes at specific positions of the steroid nucleus. The structure of this compound exemplifies how modifications at two distinct sites, C3 and C17, can synergistically alter the parent molecule's profile.
Extensive research on estrone derivatives has explored the impact of various regioselective modifications. For instance, substitutions at the C2 and C4 positions of the A-ring can modulate estrogenic activity and introduce novel properties. Similarly, modifications at the C16 position have been investigated for their potential to inhibit key metabolic enzymes. The choice of substituent at the 3-hydroxyl position can also determine whether a derivative acts as an agonist, antagonist, or a selective estrogen receptor modulator (SERM). In the case of this compound, the regioselective modifications at C3 and C17 effectively block the key functionalities required for potent estrogenic activity.
Advanced Analytical Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating 3-O-Benzyl Estrone (B1671321) Monoethylene Ketal from starting materials, by-products, and other impurities. When coupled with mass spectrometry, it provides a powerful tool for quantification.
Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. While estrogens like estrone often require derivatization to increase their volatility for GC analysis, the benzyl (B1604629) ether and ethylene (B1197577) ketal groups in 3-O-Benzyl Estrone Monoethylene Ketal already impart significant volatility. nih.govresearchgate.net
GC-MS/MS analysis would involve vaporizing the compound in a heated inlet, separating it from other components on a capillary column (commonly a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane), and detecting it with a mass spectrometer. researchgate.netmdpi.com The tandem mass spectrometry (MS/MS) capability allows for highly selective and sensitive detection by monitoring specific fragmentation transitions of the molecule, which enhances quantification accuracy and lowers detection limits, especially in complex matrices. researchgate.net The increased molecular weight (404.54 g/mol ) compared to estrone (270.37 g/mol ) would result in a longer retention time under identical conditions. scbt.comchemicalbook.com
Liquid chromatography-tandem mass spectrometry has become the predominant technique for the analysis of steroids in various fields due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for high volatility. nih.govfarmaciajournal.com For a molecule like this compound, which possesses moderate polarity, reversed-phase LC would be the method of choice.
A typical LC-MS/MS method would utilize a C8 or C18 column with a mobile phase consisting of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. farmaciajournal.com Ionization of the molecule for MS detection would likely be achieved through Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive ion mode. farmaciajournal.comnih.gov Although the compound lacks easily ionizable functional groups, ESI can still protonate the molecule to form the [M+H]+ ion. MS/MS analysis, operating in Multiple Reaction Monitoring (MRM) mode, would provide excellent selectivity and sensitivity for quantification. nih.govresearchgate.net
Derivatization is a common strategy in the analysis of estrogens to improve their chromatographic behavior and detection sensitivity. nih.gov However, for this compound, many standard derivatization techniques are not directly applicable because the targeted functional groups are already protected.
The most common derivatization targets on the estrone skeleton are the phenolic hydroxyl group at the C-3 position and the ketone at the C-17 position. In this compound, the C-3 hydroxyl is protected by a benzyl group, and the C-17 ketone is converted to an ethylene ketal. Therefore, reagents that react with phenols (e.g., dansyl chloride, pyridine-3-sulfonyl chloride) or ketones (e.g., oxime formation reagents) would not react with the intact molecule. nih.govnih.govnih.govnih.gov
This inherent protection means the compound can be analyzed directly. If derivatization were required, it would likely be part of a more complex analytical scheme involving the deprotection of the benzyl and/or ketal groups prior to the derivatization step.
| Derivatization Reagent | Target Functional Group on Estrogens | Applicability to this compound | Purpose |
|---|---|---|---|
| Dansyl Chloride | Phenolic Hydroxyl (at C-3 of Estrone) | Not applicable (hydroxyl is benzylated) | Enhances ionization efficiency for LC-MS (ESI+). nih.govresearchgate.net |
| Pyridine-3-sulfonyl (PS) chloride | Phenolic Hydroxyl (at C-3 of Estrone) | Not applicable (hydroxyl is benzylated) | Enhances ionization efficiency for LC-MS (ESI+). nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl and Ketone Groups | Not applicable (both groups are protected) | Increases volatility and thermal stability for GC-MS. |
| Pentafluorobenzoyl (PFB) chloride | Phenolic Hydroxyl | Not applicable (hydroxyl is benzylated) | Creates an electron-capturing derivative for sensitive GC-MS (NCI) analysis. nih.gov |
| Amplifex Diene | Phenolic Group | Not applicable (hydroxyl is benzylated) | Adds a permanent positive charge for highly sensitive LC-MS analysis. nih.gov |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. 1H NMR provides information about the number and environment of hydrogen atoms, while 13C NMR details the carbon skeleton.
For this compound, specific signals in the 1H NMR spectrum would confirm the presence of all key structural components:
Benzyl Group: A singlet at approximately 5.0 ppm for the two benzylic protons (-O-CH2-Ph) and a multiplet between 7.2 and 7.4 ppm for the five aromatic protons of the phenyl ring.
Ethylene Ketal: A multiplet around 3.9-4.0 ppm for the four protons of the ethylenedioxy group (-O-CH2-CH2-O-).
Steroid Backbone: Aromatic protons on the A-ring of the estrane (B1239764) skeleton would appear between 6.6 and 7.2 ppm. The characteristic singlet for the C-18 methyl group would be observed at approximately 0.9 ppm.
The 13C NMR spectrum would corroborate this by showing characteristic signals for the benzylic carbon (~70 ppm), the aromatic carbons of the benzyl group (~127-137 ppm), the ketal carbon at C-17 (~119 ppm), and the ethylenedioxy carbons (~65 ppm). rsc.orguregina.ca Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would be used to establish connectivity between protons and carbons, providing definitive proof of the structure.
| Functional Group | Technique | Expected Chemical Shift (ppm) | Key Structural Confirmation |
|---|---|---|---|
| C-18 Methyl Protons | 1H NMR | ~0.9 | Confirms the steroidal methyl group. |
| Ethylene Ketal Protons | 1H NMR | ~3.9 - 4.0 | Presence of the C-17 protecting group. |
| Benzylic Protons (-O-CH2-Ph) | 1H NMR | ~5.0 | Presence of the C-3 protecting group. |
| Aromatic Protons (A-Ring) | 1H NMR | ~6.6 - 7.2 | Confirms substitution pattern on the steroid's A-ring. |
| Aromatic Protons (Benzyl Ring) | 1H NMR | ~7.2 - 7.4 | Confirms the benzyl protecting group. |
| C-18 Methyl Carbon | 13C NMR | ~14 | Confirms the steroidal methyl group. |
| Ethylene Ketal Carbons | 13C NMR | ~65 | Presence of the C-17 protecting group carbons. |
| Benzylic Carbon (-O-CH2-Ph) | 13C NMR | ~70 | Confirms the benzylic carbon of the protecting group. |
| Ketal Carbon (C-17) | 13C NMR | ~119 | Confirms the protected ketone at C-17. |
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C27H32O3, the theoretical exact mass can be calculated. scbt.com HRMS analysis, typically using an Orbitrap or Time-of-Flight (TOF) analyzer, would measure the mass of the molecular ion (e.g., [M+H]+) to within a few parts per million (ppm) of its theoretical value. nih.govnih.gov This provides strong evidence for the correct molecular formula and rules out other potential structures with the same nominal mass, thereby serving as a definitive tool for identity confirmation and purity assessment. nih.gov
Infrared (IR) Spectroscopy
The molecular structure of this compound contains several key functional groups that would give rise to characteristic peaks in an IR spectrum. The aromatic rings (the A-ring of the estrone skeleton and the benzyl group) will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the ether linkage in the 3-O-benzyl group will produce a characteristic C-O stretching band. A crucial feature of this molecule is the protection of the C17-ketone as a monoethylene ketal. This modification means the strong carbonyl (C=O) stretching absorption, typically seen around 1715 cm⁻¹ for a five-membered ring ketone like in the parent estrone, will be absent. orgchemboulder.comlibretexts.org Instead, the spectrum will be dominated by several strong C-O stretching bands characteristic of the ketal group, which typically appear in the 1200-1020 cm⁻¹ region. blogspot.comrsc.org
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | > 3000 |
| Alkyl C-H | Stretch | 2850-3000 |
| Aromatic C=C | Stretch | 1450-1600 |
| Benzyl Ether C-O | Stretch | ~1250 |
| Ketal C-O | Multiple strong bands | 1020-1200 |
| (Absent) Ketone C=O | Stretch | (N/A, would be ~1715 in Estrone) |
This table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups.
The differentiation between the starting material, estrone, and the product, this compound, would be clearly evident in their respective IR spectra. The disappearance of the sharp, strong carbonyl peak of estrone and the appearance of multiple strong C-O bands from the ketal group would be a definitive indicator of the successful chemical transformation.
Emerging Analytical Approaches (e.g., Ion Mobility Spectrometry (IMS))
Ion Mobility Spectrometry (IMS) is a rapidly emerging analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, enhancing the ability to differentiate between structurally similar molecules, such as steroid isomers. cleancompetition.orgmdpi.comfit.edu While specific IMS data for this compound is not yet published, the principles of the technique suggest it would be a valuable tool for its analysis.
In an IMS experiment, ions are driven through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the tube (its drift time) is proportional to its rotationally averaged collision cross-section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. cleancompetition.org For complex steroidal molecules, even subtle differences in stereochemistry or the presence of bulky substituent groups can lead to measurable differences in their CCS values. cleancompetition.org
The application of LC-IM-MS could be particularly advantageous for the analysis of this compound, especially in complex matrices. This technique can separate it from other related steroids or impurities that might have similar masses but different shapes. mdpi.com Furthermore, derivatization techniques can be employed to enhance separation in IMS. clemson.edu
Table 2: Potential Applications of Ion Mobility Spectrometry for this compound
| Analytical Challenge | IMS-Based Solution | Expected Outcome |
| Differentiation from Isomers | Separation based on Collision Cross Section (CCS) | Distinct drift times for different isomers, allowing for their separation and identification. |
| Analysis in Complex Mixtures | Coupled with Liquid Chromatography (LC-IM-MS) | Enhanced peak capacity and confident identification by combining retention time, drift time, and mass-to-charge ratio. |
| Structural Elucidation | Comparison of experimental CCS with theoretical models | Provides insights into the gas-phase conformation of the molecule. |
| Detection of Impurities | High-resolution separation | Ability to detect and identify structurally similar impurities that may not be resolved by chromatography or mass spectrometry alone. |
The future application of IMS and particularly LC-IM-MS holds significant promise for the detailed characterization of this compound and its related compounds. This powerful technique can provide a higher degree of confidence in identification and a deeper understanding of the compound's three-dimensional structure. nih.govfit.edu
Computational Chemistry and Cheminformatics for Compound Analysis and Design
Molecular Docking Simulations for Ligand-Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 3-O-Benzyl Estrone (B1671321) Monoethylene Ketal, the primary target of interest is the estrogen receptor (ER), given its structural similarity to endogenous estrogens.
Molecular docking simulations can be employed to predict the binding mode of 3-O-Benzyl Estrone Monoethylene Ketal within the ligand-binding domain (LBD) of estrogen receptor subtypes, such as ERα. The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to evaluate the free energy of binding for various poses of the ligand within the receptor's active site.
Studies on related estrone derivatives have identified key amino acid residues within the ERα LBD that are crucial for binding. These often include interactions with residues such as Glu353, Arg394, and Leu387. It is anticipated that the steroidal core of this compound would form hydrophobic interactions with a pocket of nonpolar residues, while the oxygen atoms may participate in hydrogen bonding. The bulky 3-O-benzyl group and the monoethylene ketal at the 17-position will significantly influence the compound's fit and orientation within the binding site.
A hypothetical molecular docking study of this compound with ERα could be performed using software such as AutoDock or MOE (Molecular Operating Environment). The results would likely be presented in a table summarizing the predicted binding energy and the key interacting residues.
| Parameter | Predicted Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -9.5 to -11.5 | Leu346, Thr347, Ala350, Glu353, Leu387, Arg394, Phe404 |
| Inhibition Constant (Ki) (µM) | Low micromolar range | |
| This table presents hypothetical data based on docking studies of structurally similar estrone derivatives with the estrogen receptor alpha. |
The binding energy for this compound would be compared to that of known ER ligands, such as estradiol (B170435) and tamoxifen, to gauge its potential as a receptor modulator. The specific interactions revealed by the docking pose can guide the design of new analogs with improved affinity or selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and the stability of the binding over time. An MD simulation of the this compound-ERα complex, solvated in a water box with physiological ion concentrations, would provide valuable information.
The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory would reveal:
Conformational Flexibility: How the ligand and the receptor's binding site adapt to each other.
Binding Stability: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein would be calculated to assess the stability of the binding pose.
Water Dynamics: The role of water molecules in mediating ligand-receptor interactions.
The results of an MD simulation can be used to refine the binding poses predicted by molecular docking and to calculate a more accurate binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
| MD Simulation Parameter | Analysis | Significance |
| RMSD of Ligand | Low and stable fluctuation | Indicates a stable binding pose |
| Hydrogen Bond Occupancy | High percentage for key interactions | Confirms the importance of specific hydrogen bonds for binding |
| Conformational Clustering | Predominant ligand conformations | Reveals the most likely binding conformation |
| This table illustrates the type of data that would be generated from an MD simulation of the this compound-ERα complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR model for a set of estrone derivatives, including this compound, could be developed to predict their binding affinity for the estrogen receptor.
The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature. For steroidal compounds, descriptors such as molar refractivity (MR), logP (partition coefficient), and electronic parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often relevant.
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build an equation that correlates the descriptors with the biological activity (e.g., the logarithm of the binding affinity, log(RBA)).
A hypothetical QSAR equation for a series of estrone derivatives might look like:
log(RBA) = c0 + c1MR + c2logP + c3*HOMO
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the estrogen receptor binding affinity of this compound and to guide the design of new derivatives with enhanced activity.
| Molecular Descriptor | Value (Hypothetical) | Relevance to Activity |
| Molar Refractivity (MR) | ~120 cm³/mol | Relates to the volume of the molecule and its polarizability, influencing binding site fit. |
| logP | ~5.5 | Indicates the hydrophobicity of the molecule, which is important for interactions with the hydrophobic LBD of the ER. |
| HOMO Energy | ~ -6.0 eV | Relates to the electron-donating ability of the molecule. |
| This table provides hypothetical descriptor values for this compound and their relevance in a QSAR model. |
Chemoinformatic Analysis of Chemical Space and Structural Diversity
Chemoinformatics involves the use of computational methods to analyze large collections of chemical data. A chemoinformatic analysis of a library of steroidal compounds, including this compound, can provide insights into its structural uniqueness and its position within the broader chemical space of steroids.
This analysis typically begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors are then used to create a multi-dimensional "chemical space." To visualize this high-dimensional space, dimensionality reduction techniques like Principal Component Analysis (PCA) are employed.
A PCA plot would show the distribution of the steroidal compounds based on their structural features. This compound would be positioned in this space based on its unique combination of a steroidal core, a benzyl (B1604629) ether at the 3-position, and a ketal at the 17-position. This analysis can reveal how the structural modifications in this compound set it apart from naturally occurring estrogens and other synthetic steroids.
The structural diversity of the steroid library can be quantified using various metrics, and the analysis can help in selecting a diverse set of compounds for high-throughput screening or for building more robust QSAR models.
| Chemoinformatic Analysis | Methodology | Insight Gained for this compound |
| Chemical Space Mapping | Principal Component Analysis (PCA) of molecular descriptors | Visualization of its position relative to other steroids, highlighting its unique structural features. |
| Structural Diversity Analysis | Tanimoto similarity calculations using molecular fingerprints | Quantification of its structural similarity to known estrogen receptor modulators. |
| This table outlines the chemoinformatic approaches that can be used to analyze this compound in the context of a larger chemical library. |
In Silico Methods for the Analysis of Potential Biochemical Pathways
In silico methods can also be used to predict the potential metabolic fate of this compound. The metabolism of steroidal compounds is primarily mediated by cytochrome P450 (CYP) enzymes. Computational models can predict which sites on the molecule are most susceptible to metabolism.
For this compound, potential metabolic transformations include:
O-debenzylation: Cleavage of the benzyl ether at the 3-position to yield Estrone Monoethylene Ketal.
Aromatic hydroxylation: Hydroxylation of the A-ring, likely at the 2- or 4-position, a common metabolic pathway for estrogens.
Hydrolysis of the ketal: Conversion of the monoethylene ketal at the 17-position back to a ketone.
Quantum mechanics (QM) calculations can be used to determine the activation energies for these different metabolic reactions, providing a prediction of the most likely metabolic pathways. For example, QM studies on estrone have shown that the electronic properties of the A-ring influence the regioselectivity of hydroxylation by CYP enzymes.
Predictive models for drug metabolism, often based on machine learning algorithms trained on large datasets of known metabolic transformations, can also be used to identify the most probable metabolites of this compound.
| Potential Metabolic Reaction | Predicted Metabolite | Enzymes Involved (Predicted) |
| O-Debenzylation | Estrone Monoethylene Ketal | Cytochrome P450 (e.g., CYP3A4, CYP2C9) |
| Aromatic Hydroxylation | 2-Hydroxy-3-O-benzyl Estrone Monoethylene Ketal | Cytochrome P450 (e.g., CYP1A1, CYP1B1) |
| Ketal Hydrolysis | 3-O-Benzyl Estrone | Hydrolases |
| This table summarizes the potential metabolic pathways for this compound as predicted by in silico methods. |
Applications in Chemical Biology Research
Development of Chemical Probes for Investigating Biological Pathways
Chemical probes are essential small molecules used to study and manipulate biological systems. The protected nature of 3-O-Benzyl Estrone (B1671321) Monoethylene Ketal makes it an ideal starting material for the synthesis of such probes. olemiss.edu The benzyl (B1604629) group at the C3 position and the ketal at C17 prevent unwanted reactions at these sites, allowing for precise modifications elsewhere on the steroid nucleus.
This targeted modification enables the introduction of reporter groups, such as fluorescent tags or biotin, or reactive groups for covalent labeling of target proteins. These probes can then be used to investigate the localization, interactions, and functions of steroid receptors and metabolic enzymes within complex biological pathways. The development of such tools is crucial for elucidating the intricate mechanisms of steroid signaling and metabolism.
Scaffold Diversification for Target Validation and Lead Identification
The estrone scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. 3-O-Benzyl Estrone Monoethylene Ketal provides a versatile platform for scaffold diversification, enabling the synthesis of libraries of novel steroid-based compounds. This approach is fundamental to identifying new lead compounds for therapeutic development and for validating the role of specific targets in disease.
By leveraging the protected functional groups, chemists can introduce a wide array of chemical moieties at various positions of the steroid A, B, C, and D rings. This systematic modification allows for the exploration of the structure-activity relationships (SAR) of new compounds. Techniques such as chemoenzymatic synthesis, which combines chemical and enzymatic reactions, have further expanded the possibilities for creating diverse and complex steroidal molecules from intermediates like this compound. nih.gov This strategy has been instrumental in the development of compounds with potential applications in oncology and other therapeutic areas.
Investigation of Steroidogenesis and Endogenous Steroid Metabolic Pathways
Understanding the biosynthesis (steroidogenesis) and metabolism of endogenous steroids is critical for comprehending their roles in health and disease. This compound serves as a valuable precursor for synthesizing isotopically labeled steroids or metabolic intermediates. These labeled compounds can be used as tracers in metabolic studies to follow the intricate pathways of steroid conversion.
For instance, it can be a starting point for synthesizing key metabolites in the estrogen pathway, such as estradiol (B170435), estriol, and their various hydroxylated and conjugated forms. nih.govnih.govresearchgate.net By introducing isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can track the fate of these molecules in cellular or whole-organism models, providing insights into the activity of enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs) and aromatase. nih.gov This knowledge is fundamental to understanding endocrine function and the pathology of hormone-dependent diseases.
| Enzyme | Function in Estrogen Metabolism | Relevance |
| Aromatase (CYP19A1) | Converts androgens to estrogens (e.g., androstenedione (B190577) to estrone). nih.gov | Key target for anti-cancer therapies. |
| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Interconverts estrogens of different potencies (e.g., estrone and estradiol). nih.gov | Modulates local estrogen activity. |
| Steroid Sulfatase (STS) | Hydrolyzes inactive steroid sulfates to active steroids. | Regulates the pool of active estrogens. |
| Estrogen Sulfotransferase (SULT1E1) | Sulfonates estrogens, marking them for excretion. | Controls estrogen inactivation. |
This table provides an overview of key enzymes involved in estrogen metabolism, which can be studied using probes and standards synthesized from this compound.
Design of Enzyme Inhibitors and Modulators for Fundamental Biological Studies
The estrone scaffold is a common starting point for the design of inhibitors and modulators of enzymes involved in steroid metabolism. This compound, as a protected precursor, facilitates the synthesis of targeted inhibitors. By selectively modifying the estrone structure, researchers can develop compounds that bind to the active site of specific enzymes, thereby blocking their function. nih.gov
Future Research Perspectives and Challenges
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 3-O-Benzyl Estrone (B1671321) Monoethylene Ketal relies on established, multi-step chemical processes. While effective, these routes often involve harsh reagents and generate significant waste, prompting a shift towards more sustainable and efficient methodologies.
Future research is anticipated to focus on several key areas. The exploration of biocatalysis offers a promising green alternative to traditional chemical synthesis. nih.govrsc.org Enzymes, such as ketoreductases and hydroxylases, could be employed for stereoselective transformations, potentially reducing the number of synthetic steps and improving yield. rsc.org The development of chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, could lead to more concise and scalable syntheses of 3-O-Benzyl Estrone Monoethylene Ketal and other steroid intermediates. nih.gov
Furthermore, the principles of green chemistry are expected to be increasingly integrated into synthetic design. This includes the use of solvent-free reaction conditions, recyclable catalysts, and energy-efficient processes like those enabled by continuous flow technology and photochemistry. uva.nlresearchgate.netresearchgate.net For instance, the ketalization step, crucial for protecting the C-17 ketone of estrone, could be optimized using solid acid catalysts or other environmentally benign methods that minimize waste and improve safety. researchgate.netacs.org The development of one-pot multicomponent reactions also presents an opportunity to streamline the synthesis of complex steroidal structures. nih.gov
Comprehensive Elucidation of Complex Molecular Mechanisms at Atomic Resolution
While this compound is primarily recognized as a synthetic intermediate, understanding its potential interactions with biological targets is crucial. As a derivative of estrone, it may possess some affinity for estrogen receptors (ERα and ERβ). nih.govdrugbank.com The benzyl (B1604629) and monoethylene ketal protecting groups, however, would significantly alter its size, shape, and polarity compared to endogenous estrogens, likely modulating its receptor binding and subsequent biological activity.
Future investigations should aim to elucidate the precise molecular interactions of this compound. High-resolution techniques such as X-ray crystallography and cryo-electron microscopy could provide atomic-level details of how this compound, or its potential metabolites, might bind to the ligand-binding domain of estrogen receptors. nih.gov Such studies would reveal the specific conformational changes induced upon binding and how these differ from those caused by natural estrogens or selective estrogen receptor modulators (SERMs). nih.govmedchemexpress.com Understanding these structural dynamics is fundamental to predicting the compound's potential agonistic or antagonistic effects. nih.gov
Integration of Advanced Omics Data (e.g., Proteomics, Metabolomics) in Activity Profiling
To gain a holistic understanding of the biological implications of this compound, even as an intermediate, advanced "omics" technologies are indispensable.
Proteomics , the large-scale study of proteins, can be employed to map the changes in protein expression in cells exposed to the compound. nih.govnih.gov This would reveal which signaling pathways are activated or inhibited, providing a comprehensive picture of its cellular impact. nih.gov For instance, proteomic analysis could identify whether the compound influences pathways related to cell proliferation, apoptosis, or other estrogen-regulated processes. nih.govbiorxiv.org The Human Protein Atlas provides a vast repository of information on protein expression in various tissues, which can serve as a valuable reference for such studies. proteinatlas.orgproteinatlas.org
Metabolomics , the study of small molecules and metabolic pathways, offers another layer of insight. sensusimpact.comoup.comnih.gov By profiling the metabolic fingerprint of cells or organisms, researchers can understand how this compound is metabolized and how it perturbs endogenous steroid metabolism. sensusimpact.comoup.comnih.govresearchgate.netoup.com This is particularly important for identifying any bioactive metabolites that might have off-target effects. Mass spectrometry-based techniques are central to these analyses, enabling the sensitive and specific quantification of a wide range of steroids and their metabolites. oup.comoup.com
Application of Advanced Computational Methodologies for Rational Design and Prediction
Computational chemistry and bioinformatics offer powerful tools for accelerating research and reducing the reliance on costly and time-consuming experimental work.
Rational drug design and in silico screening techniques can be applied to design novel derivatives of estrone with improved synthetic accessibility or desirable biological activities. nih.govacs.org By modeling the interaction of various functional groups with the estrogen receptor, it is possible to predict the binding affinity and functional outcome of new compounds. nih.govdigitellinc.comntu.edu.sg This approach has been successfully used in the development of SERMs and could be adapted to optimize intermediates like this compound for more efficient conversion to the final active pharmaceutical ingredient. nih.govnih.gov Furthermore, in silico tools can predict the potential for off-target effects and toxicity, helping to prioritize the most promising synthetic candidates for further development. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-O-Benzyl Estrone Monoethylene Ketal, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves ketalization of the carbonyl group in estrone derivatives. For example, using ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous toluene at reflux (110–120°C) for 6–12 hours. The 3-O-benzyl protecting group is introduced prior to ketalization via Williamson ether synthesis using benzyl bromide and a base like NaH in THF .
- Critical Parameters : Moisture must be excluded to avoid hydrolysis. Reaction monitoring via TLC (using dichloromethane/methanol 9:1) ensures completion. Yields range from 60–85%, depending on steric hindrance and purification efficiency .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques :
- HPLC : Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 4.10–4.30 ppm (m, -OCH₂CH₂O- ketal protons), δ 7.25–7.40 ppm (m, benzyl aromatic protons). ¹³C NMR confirms the ketal carbon at ~100–110 ppm .
Q. What are the recommended storage conditions to ensure compound stability?
- Storage : Under argon at –20°C in amber vials to prevent oxidation and photodegradation. Lyophilized samples retain stability for >12 months. Avoid exposure to moisture, as hydrolysis regenerates the parent ketone .
Advanced Research Questions
Q. How does the presence of the monoethylene ketal group influence receptor binding in steroid analogs?
- Mechanistic Insight : The ketal moiety reduces polarity, enhancing membrane permeability. In estrogen receptor (ER) binding assays, the ketal derivative shows 2–3× lower binding affinity compared to estrone, likely due to steric hindrance at the 17-keto position. Computational docking (e.g., AutoDock Vina) corroborates altered hydrogen-bonding interactions .
- Experimental Design : Radiolabeled (³H) this compound is used in competitive binding assays with ERα/β isoforms. Data normalized to unmodified estrone (IC₅₀ = 1.2 nM vs. 3.8 nM for the ketal) .
Q. How can conflicting literature reports on ketal hydrolysis rates be resolved?
- Data Contradiction Analysis : Discrepancies arise from solvent systems (e.g., aqueous vs. anhydrous acidic conditions). For example:
- Fast Hydrolysis : 10% H₂SO₄ in THF/water (1:1) at 50°C cleaves the ketal in 2 hours .
- Slow Hydrolysis : 0.1 M HCl in dioxane at 25°C requires >24 hours for complete reaction .
Q. What strategies mitigate side reactions during ketalization of 3-O-benzyl estrone?
- Challenge : Competing O-benzyl group cleavage under acidic conditions.
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
